1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(diphenylmethyl)piperazine
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Overview
Description
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(diphenylmethyl)piperazine is a complex organic compound with a unique structure that combines a piperazine ring with a sulfonyl group and two aromatic rings
Preparation Methods
The synthesis of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(diphenylmethyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Chemical Reactions Analysis
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(diphenylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(diphenylmethyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Its unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(diphenylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(diphenylmethyl)piperazine can be compared to other similar compounds, such as:
- 1-[(2,4-Dimethoxyphenyl)sulfonyl]-4-(diphenylmethyl)piperazine
- 1-[(3,4-Dimethylphenyl)sulfonyl]-4-(diphenylmethyl)piperazine
These compounds share structural similarities but differ in the position and type of substituents on the aromatic rings. The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C25H28N2O4S |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
1-benzhydryl-4-(3,4-dimethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C25H28N2O4S/c1-30-23-14-13-22(19-24(23)31-2)32(28,29)27-17-15-26(16-18-27)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3 |
InChI Key |
OOVOOUUTSPROPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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